Dimethomorph

Beschreibung

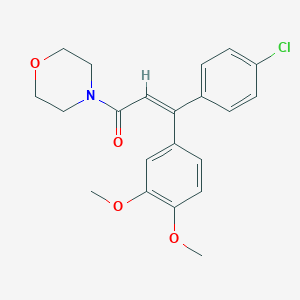

Structure

2D Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. |

|---|---|

CAS-Nummer |

110488-70-5 |

Molekularformel |

C21H22ClNO4 |

Molekulargewicht |

387.9 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |

InChI-Schlüssel |

QNBTYORWCCMPQP-UHFFFAOYSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

Color/Form |

Colorless to grey crystalline powder |

Dichte |

Bulk density: 1318 kg/cu m (20 °C) |

melting_point |

127-148 °C MP: 125-149 °C |

Andere CAS-Nummern |

110488-70-5 |

Physikalische Beschreibung |

Colorless odorless solid; [Merck Index] |

Piktogramme |

Environmental Hazard |

Haltbarkeit |

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight. |

Löslichkeit |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9 Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500 Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L) Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 |

Synonyme |

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine dimethomorph dimethomorph, (E)- dimethomorph, (E)-isomer dimethomorph, (Z)- dimethomorph, (Z)-isome |

Dampfdruck |

0.00000001 [mmHg] Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C) 7.39X10-6 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Mode of Action of Dimethomorph on Oomycete Cell Wall Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethomorph, a member of the Carboxylic Acid Amide (CAA) class of fungicides, is a highly effective systemic agent used to control diseases caused by oomycetes, such as late blight and downy mildew.[1][2] Its specific mode of action involves the disruption of fungal cell wall synthesis, a process vital for the integrity, growth, and pathogenicity of these destructive organisms.[1][3] This technical guide provides an in-depth examination of the molecular mechanism by which this compound inhibits oomycete cell wall formation, focusing on its primary target, the experimental evidence supporting this mechanism, and detailed protocols for key assays used in its study.

Introduction: The Oomycete Cell Wall as a Fungicide Target

Oomycetes, or water molds, are a distinct lineage of filamentous eukaryotes that are morphologically similar to fungi but are biochemically and genetically different. Pathogenic species like Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine) are responsible for significant economic losses in agriculture worldwide.[4]

A key differentiator between oomycetes and true fungi lies in their cell wall composition. While fungal cell walls are primarily composed of chitin, oomycete cell walls consist mainly of β-1,3-glucans and cellulose (a β-1,4-glucan).[5] This unique composition makes the enzymes involved in cell wall biosynthesis, particularly cellulose synthase, an attractive and specific target for the development of oomycete-selective control agents.[6] The integrity of the cell wall is paramount for maintaining osmotic balance, facilitating polarized growth (hyphal extension), and forming specialized infection structures like appressoria.[6][7]

The Core Mechanism: Inhibition of Cellulose Synthase

This compound exerts its oomicidal activity by specifically inhibiting cell wall formation.[3] The primary molecular target is cellulose synthase (CESA), a multi-subunit enzyme complex responsible for polymerizing UDP-glucose into the long β-1,4-glucan chains that form cellulose microfibrils.[4][6]

While the precise binding site of this compound is an area of ongoing research, studies on the broader class of CAA fungicides have provided significant insights. Research on mandipropamid, another CAA fungicide, has shown that it targets a specific cellulose synthase isoform, PiCesA3, in Phytophthora infestans.[8][9] Resistance to mandipropamid was linked to point mutations in the PiCesA3 gene, confirming it as the target site.[9] Given that this compound belongs to the same class and induces identical morphological effects, it is widely accepted that it shares this mode of action.[4][8]

The inhibition of CESA disrupts the deposition of cellulose into the cell wall, leading to a structurally compromised barrier. This is most evident in actively growing regions, such as hyphal tips and germinating cysts. The internal turgor pressure of the cell can no longer be contained by the weakened wall, resulting in characteristic swelling and eventual lysis of the cell, thereby halting the growth and spread of the pathogen.[8][10]

Caption: Molecular mode of action of this compound on cellulose synthesis.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified against various oomycete pathogens. The data highlight its high potency at low concentrations.

| Parameter | Oomycete Species | Value (µg/mL) | Remarks | Reference |

| ED₉₅ | Plasmopara viticola | 0.25 - 1.15 | Effective dose for 95% control on vine leaf disks. | [10] |

| IC₉₀ | Phytophthora infestans | 0.06 | 90% inhibition of cystospore formation from zoospores. | [10] |

| Growth Inhibition | General Oomycetes | < 0.25 | Concentration required to inhibit fungal growth. | [1] |

| MIC | Saprolegnia & Pythium spp. | > 100 | Minimum Inhibitory Concentration was not reached in one study, though radial growth was reduced at 50-100 µg/mL. | [4][11] |

ED₉₅: Effective dose for 95% inhibition; IC₉₀: 90% inhibitory concentration; MIC: Minimum Inhibitory Concentration.

Experimental Protocols for Mode of Action Studies

Several key experimental approaches have been instrumental in elucidating the cell wall-specific mode of action of this compound.

Protoplast Regeneration Assay

This assay directly tests the effect of a compound on cell wall synthesis. Protoplasts, cells stripped of their walls, will lyse in an isotonic medium unless they can regenerate a new wall.

Objective: To determine if this compound inhibits the formation of a new cell wall in protoplasts.

Methodology:

-

Mycelial Culture: Grow the target oomycete (e.g., Phytophthora spp.) in a suitable liquid medium to generate sufficient mycelial mass.

-

Protoplast Isolation:

-

Harvest and wash the mycelia.

-

Incubate the mycelia in an enzyme solution containing cell wall-degrading enzymes (e.g., Novozym 234, Driselase) dissolved in an osmotic stabilizer (e.g., 0.5-0.6 M Mannitol or KCl) to prevent premature lysis.[12][13]

-

Incubate with gentle shaking for 2-4 hours until protoplasts are released.

-

Filter the suspension through sterile glass wool or a nylon mesh to remove mycelial debris.

-

Pellet the protoplasts by gentle centrifugation and wash several times with the osmotic stabilizer to remove enzymes.

-

-

Treatment and Regeneration:

-

Resuspend the protoplasts in a regeneration medium (e.g., pea broth containing 0.5 M mannitol) to a known concentration (e.g., 10⁵ protoplasts/mL).[12]

-

Aliquot the protoplast suspension into microtiter plates or tubes.

-

Add this compound from a stock solution to achieve a range of final concentrations. Include a solvent-only control.

-

Incubate under optimal conditions for 18-24 hours.[12]

-

-

Assessment:

-

Viability: Assess the viability of protoplasts using a stain like Fluorescein Diacetate (FDA), where living cells fluoresce green.[13]

-

Regeneration: Observe the samples under a microscope. Count the percentage of protoplasts that have successfully regenerated a cell wall and started to form germ tubes in the control versus treated samples. Cell wall regeneration can be confirmed by staining with Calcofluor White, which binds to cellulose and fluoresces under UV light.[14]

-

Expected Outcome: Protoplasts in the control group will show a high rate of regeneration, while those treated with effective concentrations of this compound will fail to form a new wall and eventually lyse.

Caption: Experimental workflow for a protoplast regeneration assay.

Radiolabeled Glucose Incorporation Assay

This biochemical assay provides quantitative evidence of cell wall synthesis inhibition by measuring the incorporation of a radiolabeled precursor into the cell wall.

Objective: To quantify the effect of this compound on the rate of cellulose synthesis.

Methodology:

-

Culture and Treatment: Grow the oomycete in liquid culture to the desired growth phase. Add this compound at various concentrations and incubate for a short period.

-

Radiolabeling: Add [¹⁴C]-glucose to the cultures and incubate for several hours to allow for its incorporation into newly synthesized polysaccharides.[8][9]

-

Cell Wall Isolation: Harvest the mycelia, wash thoroughly, and physically disrupt the cells (e.g., by grinding in liquid nitrogen or bead beating).

-

Fractionation: Isolate the cell wall fraction through differential centrifugation.

-

Cellulose Extraction: Treat the cell wall fraction to remove non-cellulosic components. This typically involves sequential extractions with hot water, detergents, and strong alkali to leave behind the insoluble cellulose fraction.

-

Quantification: Measure the radioactivity of the final cellulose fraction using a liquid scintillation counter.

Expected Outcome: A dose-dependent decrease in [¹⁴C] incorporation into the cellulose fraction of this compound-treated samples compared to the control, providing direct evidence of cellulose synthesis inhibition.[9]

Conclusion: From Molecular Action to Pathogen Control

The mode of action of this compound is a clear example of targeted chemical intervention. By specifically inhibiting cellulose synthase, an enzyme essential for oomycete cell wall integrity but absent in many other organisms, this compound provides effective and selective control. The disruption of this fundamental process leads directly to observable and fatal morphological defects in the pathogen, preventing it from causing or spreading disease. This detailed understanding of its mechanism is crucial for its effective use in disease management strategies and for guiding the development of new fungicides targeting oomycete cell wall biosynthesis.

Caption: Logical flow from molecular inhibition to pathogen control.

References

- 1. pomais.com [pomais.com]

- 2. jindunchemistry.com [jindunchemistry.com]

- 3. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cris.unibo.it [cris.unibo.it]

- 5. researchgate.net [researchgate.net]

- 6. Cellulose synthesis in Phytophthora infestans is required for normal appressorium formation and successful infection of potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellulose Synthesis in Phytophthora infestans Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mandipropamid targets the cellulose synthase-like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apsnet.org [apsnet.org]

- 11. researchgate.net [researchgate.net]

- 12. Viable protoplast isolation, organelle visualization and transformation of the globally distributed plant pathogen Phytophthora cinnamomi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protoplast preparation and regeneration from spores of the biocontrol fungus Pseudozyma flocculosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Step‐by‐step protocol for the isolation and transient transformation of hornwort protoplasts - PMC [pmc.ncbi.nlm.nih.gov]

The Unraveling of a Potent Oomycete Inhibitor: A Technical Deep Dive into the Discovery and Developmental History of Dimethomorph

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and developmental history of the fungicide Dimethomorph.

This whitepaper provides an in-depth analysis of the fungicide this compound, a cornerstone in the management of oomycetous plant pathogens. From its initial synthesis to its molecular mode of action, this document collates critical data, outlines detailed experimental protocols, and visualizes complex biological and chemical processes to serve as a vital resource for the scientific community.

Introduction: A Novel Approach to Oomycete Control

This compound, a cinnamic acid derivative, emerged in the late 1980s as a significant advancement in fungicide development, offering a novel mode of action against devastating oomycete pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1] Developed through the collaborative efforts of several key agrochemical companies, including Shell Research, Celamerck, American Cyanamid, and later BASF, this compound provided a much-needed solution for the control of pathogens that were developing resistance to existing fungicides. Its unique ability to disrupt the formation of the oomycete cell wall set it apart from other fungicides at the time.[1][2]

This compound is a systemic fungicide belonging to the morpholine group and is commercially available as a mixture of (E)- and (Z)-isomers.[2] The fungicidal activity is primarily attributed to the (Z)-isomer.[3] This document will explore the key milestones in its development, its detailed chemical synthesis, its precise mechanism of action, and the experimental methodologies used to elucidate its potent fungicidal properties.

Developmental History and Key Players

The journey of this compound from a laboratory curiosity to a globally used agricultural tool involved several key organizations. Initial research and discovery can be traced back to Shell Research in the 1980s, with the compound being assigned the developmental codes CME 151 and WL127294. Further development and commercialization efforts were undertaken by Celamerck and American Cyanamid. Subsequently, BASF has become a major producer and distributor of this compound-based products, with well-known trade names such as Acrobat® and Forum®.

The timeline of its development is marked by its first report in 1988 and its commercial introduction in 1993. This introduction was a significant event in the agrochemical industry, providing growers with a new tool for integrated pest management strategies, particularly for high-value crops like potatoes, grapes, and various vegetables.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been refined over the years to optimize yield and stereoselectivity. The core of the synthesis involves the formation of the characteristic cinnamic acid amide structure.

A common synthetic route involves the following key steps:

-

Friedel-Crafts Acylation: The synthesis typically begins with the Friedel-Crafts acylation of 1,2-dimethoxybenzene with 4-chlorobenzoyl chloride to produce 4-chloro-3',4'-dimethoxybenzophenone.[3]

-

Condensation Reaction: This is followed by a condensation reaction of the resulting benzophenone with N-acetylmorpholine. This step is often catalyzed by a strong base, such as sodium tert-butoxide or a Lewis base, in a suitable solvent like toluene.[4][5][6]

-

Dehydration: The intermediate product, a hydroxy-ketone, is then dehydrated to form the double bond characteristic of the acryloyl moiety, yielding the final this compound product as a mixture of (E) and (Z) isomers.[4]

Caption: Chemical synthesis pathway of this compound.

Mode of Action: Inhibition of Cellulose Synthase

This compound's efficacy stems from its specific inhibition of a crucial process in oomycetes: cell wall biosynthesis. Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose.[7][8] this compound specifically targets and inhibits the activity of cellulose synthase 3 (CesA3) , a key enzyme responsible for the polymerization of glucose into cellulose chains.[9]

This targeted inhibition disrupts the integrity of the cell wall, leading to cell lysis and ultimately, the death of the pathogen.[10] This mode of action is highly specific to oomycetes, contributing to this compound's favorable toxicological profile in non-target organisms.

Caption: Signaling pathway of this compound's mode of action.

Quantitative Efficacy Data

The potency of this compound against various oomycete pathogens has been quantified through numerous in vitro and in vivo studies. The half-maximal effective concentration (EC50) is a key metric used to assess its fungicidal activity.

| Pathogen | Crop | EC50 (µg/mL) | Reference |

| Phytophthora infestans | Potato | 0.015 - 0.3 | [1] |

| Plasmopara viticola | Grapevine | 0.25 - 1.15 (ED95) | [1] |

| Pseudoperonospora cubensis | Cucumber | 12.6 - 21.8 (ED90) | [1] |

| Phytophthora parasitica | Tobacco | 1.44 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and characterization of this compound.

In Vitro Fungicidal Activity Assay (Leaf Disc Method)

This protocol is adapted from studies evaluating the efficacy of this compound against Plasmopara viticola on grapevine leaf discs.[11]

Objective: To determine the in vitro efficacy of this compound against downy mildew.

Materials:

-

Healthy, young grapevine leaves (e.g., cv. 'Sultana')

-

This compound stock solution (technical grade, dissolved in a suitable solvent like ethanol)

-

Sterile distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Cork borer (1 cm diameter)

-

Sporangial suspension of Plasmopara viticola (concentration adjusted to 1 x 10^5 sporangia/mL)

-

Incubator with controlled temperature (20-22°C) and light cycle

Procedure:

-

Prepare a series of this compound dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100, 200 mg/L).

-

Place a sterile filter paper in each Petri dish and moisten with 5 mL of the respective this compound dilution or sterile water (control).

-

Using the cork borer, cut discs from the grapevine leaves, avoiding major veins.

-

Float five leaf discs, abaxial (lower) side up, on the surface of the liquid in each Petri dish.

-

Inoculate the center of each leaf disc with a 10 µL droplet of the P. viticola sporangial suspension.

-

Seal the Petri dishes with parafilm and incubate at 20-22°C with a 12-hour photoperiod.

-

After 7-10 days, assess the percentage of the leaf disc area covered with sporangiophores using a dissecting microscope.

-

Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mycelial Growth Inhibition Assay

This protocol is based on studies assessing the effect of this compound on the mycelial growth of Phytophthora species.[1]

Objective: To determine the effect of this compound on the vegetative growth of oomycetes.

Materials:

-

Pure culture of the target oomycete (e.g., Phytophthora infestans)

-

Rye B agar medium (or other suitable growth medium)

-

This compound stock solution

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator at the optimal growth temperature for the oomycete

Procedure:

-

Prepare Rye B agar medium and autoclave.

-

While the medium is still molten (around 45-50°C), add the appropriate volume of this compound stock solution to achieve a range of final concentrations. Also, prepare control plates with no fungicide.

-

Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

From the edge of an actively growing oomycete culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each agar plate.

-

Incubate the plates in the dark at the optimal growth temperature.

-

Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

-

Calculate the percentage of growth inhibition for each concentration relative to the control and determine the EC50 value.

Caption: Workflow for mycelial growth inhibition assay.

Broader Cellular Impacts and Resistance

RNA-sequencing analysis of Phytophthora parasitica treated with this compound has revealed a broader transcriptional response beyond the direct inhibition of cellulose synthesis.[7] These studies indicate that this compound treatment leads to:

-

Changes in the expression of genes associated with the cell wall and cell wall synthesis: This is a direct consequence of the primary mode of action.

-

Reduced permeability of the cell membrane and changes in the expression of transport-related proteins: This suggests secondary effects on cellular transport and membrane integrity.

-

Increased reactive oxygen species (ROS) and reduced expression of genes related to oxidative stress control: This indicates that the cellular stress caused by cell wall disruption leads to an oxidative burst.[7]

While this compound has been a durable fungicide, the potential for resistance development is a constant concern in crop protection. Laboratory studies have shown that it is possible to generate isolates of Phytophthora infestans with reduced sensitivity to this compound.[12][13] However, these resistant isolates often exhibit reduced fitness, such as slower growth rates, which may limit their prevalence in the field under natural conditions.[12][13] The co-formulation of this compound with other fungicides having different modes of action is a key strategy to mitigate the risk of resistance development.[2]

Conclusion

This compound represents a landmark in the development of fungicides for the control of oomycete pathogens. Its novel mode of action, targeting the unique cellulose-based cell wall of these organisms, has provided a highly effective and selective tool for disease management. This technical guide has provided a comprehensive overview of its discovery, synthesis, mechanism of action, and the experimental basis for its characterization. A thorough understanding of these aspects is crucial for its continued effective use in agriculture and for the development of the next generation of oomycete-specific control agents. The ongoing research into its broader cellular effects and the dynamics of resistance will be vital for ensuring the longevity of this important fungicide.

References

- 1. apsnet.org [apsnet.org]

- 2. fao.org [fao.org]

- 3. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112500370A - Method for synthesizing this compound under catalysis of Lewis base - Google Patents [patents.google.com]

- 5. CN104130214A - Preparation method of this compound original drug - Google Patents [patents.google.com]

- 6. A kind of production method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. RNA-seq analysis of the response of plant-pathogenic oomycete Phytophthora parasitica to the fungicide this compound | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]

- 8. diva-portal.org [diva-portal.org]

- 9. cris.unibo.it [cris.unibo.it]

- 10. agriculture.basf.com [agriculture.basf.com]

- 11. apsnet.org [apsnet.org]

- 12. researchgate.net [researchgate.net]

- 13. The Generation and Quantification of Resistance to this compound in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethomorph: A Technical Guide to Solubility and Stability for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of Dimethomorph in various laboratory solvents. The data presented is intended to support researchers, scientists, and professionals in drug development in the accurate preparation and storage of this compound solutions for experimental use.

Core Properties of this compound

This compound is a systemic fungicide belonging to the morpholine group, specifically a cinnamic acid derivative.[1] It is effective against Oomycetes, such as those causing downy mildew and late blight, by inhibiting the formation of the fungal cell wall.[2][3] Commercial this compound is typically a mixture of (E) and (Z) isomers in approximately a 1:1 ratio.[2] While the Z-isomer is the more biologically active form, the two isomers can interconvert in the presence of light.[2]

Solubility Profile

The solubility of this compound has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data for the mixed isomers, as well as the individual E and Z isomers, at 20°C.

Table 1: Solubility of this compound (E/Z Mixture) in Various Solvents at 20°C

| Solvent | Solubility (g/L) |

| Acetone | 50 - 100[2] |

| Dichloromethane | ~500[2] |

| Toluene | 20 - 49.5[2] |

| Methanol | 20 - 39[2] |

| Ethyl Acetate | 48.3[2] |

| n-Hexane | 0.11[2] |

| DMSO | 6.67 mg/mL (17.20 mM)[4] |

Table 2: pH-Dependent Aqueous Solubility of this compound at 20°C

| pH | Solubility (mg/L) |

| 4 | 81.1[2] |

| 7 | 28.95 - 49.2[2][5] |

| 9 | 41.8[2] |

Table 3: Solubility of Individual this compound Isomers in Organic Solvents (20-23°C)

| Solvent | Z-Isomer (g/L) | E-Isomer (g/L) |

| Acetone | 16.3[2] | 84.1[2] |

| Dichloromethane | 315[2] | 296[2] |

| Toluene | 10.5[2] | 39.0[2] |

| Methanol | 7.5[2] | 31.5[2] |

| Ethyl Acetate | 8.4[2] | 39.9[2] |

| n-Hexane | 0.036[2] | 0.076[2] |

| Dimethylformamide | 165[2] | 272[2] |

| Cyclohexanone | 27[2] | Not Reported |

Stability Characteristics

This compound is generally considered to be hydrolytically and thermally stable under normal conditions and can be stable for over five years when stored in the dark.[2] However, exposure to sunlight can cause interconversion between the (E) and (Z) isomers.[2]

In aqueous solutions, this compound is relatively stable to hydrolysis. Studies have shown minimal degradation (maximum of 6.1%) after 10 weeks of incubation at 70°C across a pH range of 4, 7, and 9.[1] Photochemical degradation can occur, with an estimated half-life of 25-28 days under continuous illumination at pH 5 and 20°C.[1] In soil, the half-life of this compound is reported to be between 11.5 and 18.5 days.[6][7]

For laboratory use, stock solutions of this compound in methanol have been shown to be stable for at least 3 months when stored under refrigeration.[8]

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of this compound, based on standard laboratory methods.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[9]

Methodology:

-

Preparation of Solvent System: Prepare the desired solvent (e.g., acetone, methanol, buffered aqueous solution).

-

Addition of Excess Solute: Add an excess amount of this compound to a flask containing the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20°C) using an orbital shaker until equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies but is typically 24-72 hours.[10]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the solid.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment

Stability studies are crucial to understand the degradation kinetics of this compound in a given solvent under specific conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Storage Conditions: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., refrigerated, room temperature, elevated temperature, protected from light, exposed to light).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from storage.

-

Analysis: Analyze the concentration of this compound in the sample using a validated stability-indicating analytical method, such as HPLC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][12] The method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation rate and, if applicable, the half-life of the compound under the tested conditions.

Visualizations

Workflow for Solubility and Stability Testing

Caption: Experimental workflow for determining the solubility and stability of this compound.

Mechanism of Action of this compound

Caption: Simplified diagram of this compound's mechanism of action on fungal cells.

References

- 1. fao.org [fao.org]

- 2. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pomais.com [pomais.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (Ref: CME 151) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Dissipation and residue of this compound in pepper and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. ppqs.gov.in [ppqs.gov.in]

- 12. fao.org [fao.org]

Methodological & Application

Determining Dimethomorph EC50 Values: In Vitro Assay Protocols for Oomycete Fungicides

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethomorph is a systemic fungicide highly effective against oomycete pathogens, a group of destructive plant pathogens that includes notorious species like Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine).[1][2] Its mode of action involves the disruption of the pathogen's cell wall formation, a mechanism distinct from many other fungicides.[2] Specifically, this compound is a carboxylic acid amide (CAA) fungicide that inhibits cellulose biosynthesis by targeting the CesA3 enzyme, which is crucial for cell wall production in oomycetes.[3] This targeted action makes it a valuable tool in disease management strategies.

The half-maximal effective concentration (EC50) is a critical parameter for evaluating the efficacy of a fungicide. It represents the concentration of the compound that inhibits 50% of the pathogen's growth under in vitro conditions. This document provides detailed protocols for determining the EC50 value of this compound against oomycete pathogens using the widely accepted amended agar medium (AAM) assay, also known as the radial growth inhibition assay.

Data Presentation

The following table summarizes reported EC50 values for this compound against various oomycete species, providing a comparative overview of its in vitro efficacy.

| Oomycete Species | Host Plant(s) | EC50 Value (µg/mL) | Reference(s) |

| Phytophthora infestans | Potato, Tomato | ~0.22 (hyphal growth) | [4] |

| Phytophthora nagaii | Chrysanthemum | 0.6478 - 0.7202 | [5] |

| Phytophthora tentaculata | Various ornamentals | 0.49248 - 0.63706 | [5] |

| Phytophthora cactorum | Strawberry, Apple | Resistance has been documented | [6] |

Experimental Protocols

Protocol 1: Amended Agar Medium (AAM) Assay for Mycelial Growth Inhibition

This protocol details the standard method for determining the EC50 value of this compound by measuring the inhibition of mycelial radial growth on a fungicide-amended agar medium.

Materials:

-

Pure culture of the target oomycete pathogen (e.g., Phytophthora infestans)

-

Appropriate culture medium (e.g., V8 juice agar, rye B agar, or potato dextrose agar)[7][8]

-

Technical grade this compound

-

Sterile distilled water

-

Solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

-

Sterile Petri dishes (90 mm diameter)

-

Sterile cork borer (5-7 mm diameter)

-

Incubator set to the optimal growth temperature for the target oomycete (e.g., 18-22°C for P. infestans)

-

Ruler or digital calipers

-

Parafilm

Procedure:

-

Preparation of Fungicide Stock Solution:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) by dissolving the technical grade compound in a minimal amount of a suitable solvent like DMSO.

-

Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of working solutions. The final concentrations in the agar should bracket the expected EC50 value. A common range to test for this compound is 0, 0.01, 0.1, 1.0, and 10.0 µg/mL.[4]

-

-

Preparation of Amended Agar Medium:

-

Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar in a water bath to 45-50°C.

-

Add the appropriate volume of the this compound working solutions to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

-

For the control plates, add an equivalent volume of the solvent used for the stock solution (e.g., DMSO) to the agar.

-

Pour approximately 20 mL of the amended or control agar into each sterile Petri dish and allow it to solidify.

-

-

Inoculation:

-

From the margin of an actively growing, young (3-5 days old) culture of the oomycete, cut mycelial plugs using a sterile cork borer.

-

Place a single mycelial plug, mycelium-side down, in the center of each amended and control agar plate.

-

-

Incubation:

-

Seal the Petri dishes with Parafilm.

-

Incubate the plates in the dark at the optimal growth temperature for the specific oomycete.

-

-

Data Collection:

-

After a defined incubation period (e.g., 5-7 days), when the mycelial growth in the control plates has reached a significant diameter (e.g., 60-70 mm), measure the colony diameter.

-

For each plate, measure the diameter of the fungal colony along two perpendicular axes and calculate the mean diameter.

-

Subtract the diameter of the initial mycelial plug from each measurement to obtain the net radial growth.

-

Protocol 2: Data Analysis and EC50 Calculation

This protocol describes the steps to analyze the radial growth data and calculate the EC50 value.

Procedure:

-

Calculate Percent Inhibition:

-

For each this compound concentration, calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

-

C is the mean radial growth (in mm) of the control colonies.

-

T is the mean radial growth (in mm) of the colonies at a given this compound concentration.

-

-

-

Dose-Response Curve and EC50 Determination:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package, or other specialized software) to perform a non-linear regression analysis on the dose-response data.[9][10][11]

-

Fit the data to a four-parameter logistic model (or a similar sigmoidal dose-response model).[4]

-

The software will calculate the EC50 value, which is the concentration of this compound that causes 50% inhibition of mycelial growth.

-

Visualizations

Caption: Experimental workflow for the Amended Agar Medium (AAM) assay.

Caption: this compound's mode of action on the oomycete cell wall biosynthesis pathway.

References

- 1. apsnet.org [apsnet.org]

- 2. pomais.com [pomais.com]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Star Republic: Guide for Biologists [sciencegateway.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. isdsnet.com [isdsnet.com]

- 9. graphpad.com [graphpad.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Dimethomorph Soil Drench: Application Notes and Protocols for Root Rot Control

Introduction

Dimethomorph is a systemic fungicide belonging to the morpholine group, specifically a cinnamic acid derivative.[1][2] It is recognized for its efficacy against Oomycete pathogens, such as Phytophthora species, which are common causal agents of root and crown rot in a variety of crops.[3][4] Its mode of action involves the inhibition of cellulose synthesis, which disrupts the formation of the fungal cell wall, a mechanism distinct from many other fungicides.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in a soil drench application to control root rot, tailored for researchers and scientists in plant pathology and drug development.

Note on Pathogen Specificity: While some sources suggest utility against Pythium, others indicate this compound is not effective against Pythium spp.[3][5][6][7] Researchers should conduct preliminary screenings to confirm efficacy against their specific Pythium isolate.

Application Notes

Systemic Activity and Translocation: When applied as a soil drench, this compound is absorbed by the roots and exhibits systemic translocation.[7][8] However, the extent of this translocation can be plant-species dependent. For instance, studies have shown that this compound applied to the soil effectively moves into the foliage to protect tomato plants against late blight (Phytophthora infestans), but similar protection was not observed in cucumbers, suggesting poor root uptake or translocation in that species.[7][9] This highlights the importance of evaluating its systemic movement within the specific host plant being studied.

Efficacy: Soil drench applications of this compound have proven highly effective for controlling root rot. In studies on summer squash, drenches of this compound were significantly more effective than foliar sprays, limiting plant death from Phytophthora capsici to less than 10% and preventing yield loss.[10][11][12] Similarly, it has shown excellent control of Phytophthora cinnamomi root rot in avocado and Phytophthora nicotianae in tomatoes.[13][14]

Phytotoxicity: Researchers must be cautious of phytotoxicity at higher concentrations. While effective rates for tomatoes were found to be greater than 0.05 g a.i./L, concentrations of 2.5 g a.i./L were highly phytotoxic, and 10 g a.i./L resulted in seedling death.[13] In avocado studies, concentrations of 1000 mg a.i./L (1 g/L) caused severe phytotoxicity symptoms on roots, and 10,000 mg a.i./L was lethal.[14]

Formulations: this compound is available in various formulations, including Wettable Powder (WP), Emulsifiable Concentrate (EC), Suspension Concentrates (SC), and Water Dispersible Granules (WDG).[1][8][13][15] The choice of formulation may influence preparation and application procedures.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy and phytotoxicity of this compound applied as a soil drench.

Table 1: Efficacy of this compound Soil Drench Against Phytophthora spp.

| Pathogen | Host Plant | Effective this compound Concentration (Active Ingredient) | Key Findings |

|---|---|---|---|

| Phytophthora nicotianae | Tomato (cv. UC82B) | > 0.05 g/L | Provided effective control of root rot.[13] |

| Phytophthora cinnamomi | Avocado (Edranol & Duke 7 rootstocks) | 10 mg/L and 100 mg/L | Controlled root rot as effectively as or better than fosetyl-AI or metalaxyl.[14] |

| Phytophthora cinnamomi | Avocado | 1 mg/L | Did not provide effective control of root rot.[14] |

| Phytophthora capsici | Summer Squash | Not specified, but applied in field trials | Limited plant death to ≤10% and prevented associated yield loss.[10][11][12] |

| Phytophthora infestans | Tomato | 0.1 to 2 mg a.i. per 100-ml pot | Plants were totally free of blight symptoms, indicating effective root uptake and translocation.[7] |

Table 2: Phytotoxicity of this compound Soil Drench

| Host Plant | Phytotoxic Concentration (Active Ingredient) | Observed Symptoms |

|---|---|---|

| Tomato (cv. UC82B) | ≥ 2.5 g/L | Highly phytotoxic to seedlings.[13] |

| Tomato (cv. UC82B) | 10 g/L | Lethal to all seedlings.[13] |

| Avocado | 1000 mg/L (1 g/L) | Severe symptoms of phytotoxicity on roots developed after 7-14 days.[14] |

| Avocado | 10,000 mg/L (10 g/L) | All plants died within 4-7 days.[14] |

Experimental Protocols

This section details a generalized protocol for evaluating the efficacy of this compound soil drench against Phytophthora root rot in a greenhouse or laboratory setting, based on methodologies from cited research.[10][13][14]

1. Inoculum Preparation

-

Culture Medium: Grow the desired Phytophthora species (e.g., P. nicotianae, P. capsici) on a suitable medium such as V8 juice agar or cornmeal agar.

-

Inoculum Production: For soil infestation, prepare a colonized substrate. A common method involves autoclaving a mixture of vermiculite and a nutrient broth (e.g., V8 juice broth). Inoculate the sterile substrate with agar plugs from an actively growing Phytophthora culture.

-

Incubation: Incubate the substrate cultures in the dark at an optimal temperature for the specific Phytophthora species (typically 20-28°C) for 2-4 weeks, or until the substrate is thoroughly colonized.

2. Plant Cultivation

-

Host Selection: Use a susceptible host plant cultivar for the pathogen being tested (e.g., tomato cv. UC82B for P. nicotianae).[13]

-

Growing Conditions: Grow seedlings in a sterilized, well-draining potting mix under controlled greenhouse conditions. Ensure plants are healthy and uniform in size before initiating the experiment.

3. Soil Infestation and Inoculation

-

Infestation: Once the inoculum is ready, thoroughly mix it into pasteurized soil at a predetermined rate (e.g., 0.1% to 1% v/v).[13] The rate can be adjusted to achieve the desired disease pressure.

-

Transplanting: Transplant the healthy seedlings into pots containing the infested soil mixture. An equal number of seedlings should be transplanted into non-infested soil to serve as negative controls.

4. This compound Application

-

Solution Preparation: Prepare stock solutions of this compound based on the active ingredient (a.i.) percentage of the formulation used. Create a dilution series to test a range of concentrations (e.g., 0.05, 0.5, 1.0, 2.5, 5.0 g a.i./L). Include a water-only treatment as a positive disease control.

-

Drench Application: Apply a standardized volume of the fungicide solution as a soil drench to each pot. The volume should be sufficient to saturate the root zone without excessive leaching. Application can be done immediately after transplanting into infested soil or at a set time point.

5. Experimental Design and Data Collection

-

Design: Arrange the pots in a completely randomized design (CRD) with multiple replicates for each treatment group (e.g., 5-10 plants per treatment).[16]

-

Treatment Groups:

-

Negative Control: Non-infested soil + Water drench.

-

Positive Control: Infested soil + Water drench.

-

Fungicide Treatments: Infested soil + this compound drench at various concentrations.

-

Phytotoxicity Control: Non-infested soil + this compound drench at various concentrations.

-

-

Incubation: Maintain plants in a controlled environment with optimal conditions for disease development (e.g., high soil moisture, moderate temperatures).

-

Assessment: Collect data at regular intervals (e.g., 7, 14, 21, and 28 days post-inoculation).

-

Disease Incidence: Percentage of plants showing symptoms.

-

Disease Severity: Rate root rot and wilting symptoms on a scale (e.g., 1-5, where 1 = healthy and 5 = dead).[12]

-

Plant Metrics: Measure plant height, shoot dry weight, and root fresh/dry weight.

-

Visualizations

Caption: Workflow for a this compound soil drench efficacy experiment.

Caption: Key factors influencing the efficacy of this compound soil drench.

Caption: Simplified mode of action pathway for this compound.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. This compound:Mode of action,Chronic Toxicity,Carcinogenicity_Chemicalbook [chemicalbook.com]

- 4. This compound (Ref: CME 151) [sitem.herts.ac.uk]

- 5. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. apsnet.org [apsnet.org]

- 8. pomais.com [pomais.com]

- 9. researchgate.net [researchgate.net]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. researchgate.net [researchgate.net]

- 12. Using Soil-Applied Fungicides to Manage Phytophthora Crown and Root Rot on Summer Squash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. avocadosource.com [avocadosource.com]

- 15. Libra | PI Industries this compound 50 WP Fungicide for Grapes & Potato [piindustries.com]

- 16. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]

Application Note: Quantification of Dimethomorph Residues in Plant Tissues by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Dimethomorph residues in various plant tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a systemic morpholine fungicide used to control diseases like downy mildew and late blight in a variety of fruits and vegetables.[1][2] The described protocol provides a streamlined workflow for sample preparation and analysis, ensuring high recovery and accuracy for residue monitoring. The method is validated for various matrices and demonstrates excellent performance in terms of linearity, precision, and sensitivity, making it suitable for routine analysis in food safety and environmental monitoring laboratories.[3][4]

Principle

The method involves two main stages: sample preparation and instrumental analysis.

-

Sample Preparation (QuEChERS): A homogenized plant sample is first extracted with acetonitrile. This is followed by a salting-out step using anhydrous magnesium sulfate and sodium chloride to induce phase separation. The resulting supernatant is then cleaned up using dispersive solid-phase extraction (d-SPE) with a primary secondary amine (PSA) sorbent to remove interfering matrix components like organic acids and chlorophyll.[5]

-

Instrumental Analysis (HPLC-MS/MS): The cleaned extract is injected into an HPLC system for chromatographic separation of this compound isomers ((E) and (Z)).[1] Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). This ensures high selectivity and sensitivity for detecting trace-level residues.[2][6]

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (LC-MS grade).

-

Standards: this compound analytical standard (E and Z isomers).

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA).

-

Reagents: Formic acid or Ammonium acetate.

-

Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm filters.

Standard Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.02, 0.05, 0.1, 0.2, 0.5 µg/mL) by serial dilution of the stock solution with acetonitrile.

-

Matrix-Matched Calibration Standards: To compensate for matrix effects, prepare calibration standards by spiking blank matrix extract with the working standard solutions to achieve the desired concentration range (e.g., 5 to 250 µg/kg).[7]

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Weigh 10 g of a representative, homogenized plant sample (e.g., cucumber, potato, lychee) into a 50 mL centrifuge tube.[5][8]

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and vortex vigorously for 1 minute.

-

Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[5] Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The following tables summarize the typical instrumental conditions for the analysis of this compound.

Table 1: HPLC Parameters

| Parameter | Setting |

|---|---|

| Column | C18 Column (e.g., Waters ACQUITY UPLC C18)[9] |

| Mobile Phase A | Water with 5 mM Ammonium Acetate / 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 5 µL |

| Column Temp. | 40°C |

| Gradient | Linear gradient optimized for isomer separation |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.0 - 3.5 kV |

| Source Temp. | 120 - 150°C |

| Desolvation Temp. | 350 - 450°C |

| MRM Transitions | See Table 3 below |

Table 3: this compound MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |

|---|---|---|---|

| This compound (E/Z) | 388 | 301 | Quantification[1][2] |

| this compound (E/Z) | 388 | 165 | Confirmation[1][2] |

Method Performance and Validation Data

The method was validated for several performance characteristics. The results, compiled from various studies, demonstrate the method's suitability for its intended purpose.

Table 4: Summary of Method Validation Data in Various Plant Matrices

| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|

| Vegetables (general) | 10 - 100 | 71 - 116 | 1.8 - 14.7 | 0.67 - 2.42 | [10] |

| Tomato, Cucumber, Onion | 10 - 100 | 81 - 96 | ≤ 9 | < 10 | [7] |

| Lychee | 10 - 2000 | 85 - 105 | 2.1 - 6.8 | 10 | [3] |

| Potato | 50 - 5000 | 76 - 109 | < 10 | 50 | [8] |

| Soil | 10 - 100 | 82 - 102 | < 4.0 | 4 |[9] |

-

Linearity: Excellent linearity was achieved over the concentration range of 5 - 500 µg/kg, with correlation coefficients (r²) consistently >0.99.[9]

-

Accuracy and Precision: The method demonstrates good accuracy, with average recoveries for most matrices falling within the acceptable range of 70-120%.[4][10] Precision was also excellent, with relative standard deviations (RSDs) generally below 15%.[10]

-

Limit of Quantification (LOQ): The LOQ, defined as the lowest validated spike level, is typically 0.01 mg/kg (10 µg/kg) in most plant matrices, providing sufficient sensitivity for regulatory compliance.[2][6][11]

Conclusion

The described HPLC-MS/MS method, utilizing a QuEChERS sample preparation protocol, provides a simple, rapid, and reliable approach for the quantification of this compound residues in a wide variety of plant tissues. The method is highly sensitive and selective, with validation data confirming its accuracy and precision. This application note serves as a comprehensive guide for laboratories conducting routine pesticide residue analysis for food safety and quality control.

References

- 1. epa.gov [epa.gov]

- 2. fao.org [fao.org]

- 3. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [Determination of flumorph and this compound residues in vegetables by improved QuEChERS-gas chromatography-mass spectromery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Dimethomorph in Integrated Pest Management (IPM)

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of Dimethomorph, a systemic fungicide belonging to the Carboxylic Acid Amide (CAA) group, and its application within Integrated Pest Management (IPM) programs for the control of oomycete pathogens.

Introduction and Mode of Action

This compound is a highly effective, site-specific fungicide used to manage diseases caused by oomycetes, such as late blight (Phytophthora spp.) and downy mildews (Plasmopara viticola, Pseudoperonospora cubensis).[1] Its unique mode of action involves the disruption of the pathogen's cell wall synthesis.[2] Specifically, this compound inhibits cellulose biosynthesis, a critical component of the oomycete cell wall, which is absent in true fungi.[3] This targeted action makes it a valuable tool in IPM, offering protectant, curative, and antisporulant activity.[2]

The primary molecular target of CAA fungicides, including this compound, is believed to be the cellulose synthase enzyme, encoded by genes such as CesA3.[4][5][6] By inhibiting this enzyme, this compound prevents the polymerization of glucose into cellulose chains, leading to a compromised cell wall, abnormal cell development, and ultimately, cell lysis.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.unibo.it [cris.unibo.it]

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethomorph Concentration for Effective Control of Metalaxyl-Resistant Isolates

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dimethomorph to control oomycete isolates that have developed resistance to metalaxyl.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and why is it effective against metalaxyl-resistant oomycetes?

A1: this compound is a systemic fungicide that belongs to the cinnamic acid amide class.[1] Its primary mode of action is the disruption of the fungal cell wall formation, specifically by inhibiting cellulose synthesis.[2][3] This mechanism is distinct from that of metalaxyl, a phenylamide fungicide that targets RNA polymerase I, thereby inhibiting ribosomal RNA synthesis.[4][5] Because this compound has a different target site, it is generally effective against oomycete strains that have developed resistance to metalaxyl.[6][7] There is typically no cross-resistance observed between these two fungicides.[4]

Q2: What is a typical starting concentration range for testing this compound against metalaxyl-resistant Phytophthora species in vitro?

A2: Based on published data, a sensible starting range for in vitro testing of this compound against Phytophthora species, including those with metalaxyl resistance, is between 0.01 µg/mL and 10.0 µg/mL.[8][9][10] The EC50 (Effective Concentration to inhibit 50% of mycelial growth) values for sensitive isolates are often found to be below 1.0 µg/mL.[8][9] However, for resistant isolates or for initial screening, extending the upper range to 100 µg/mL may be necessary to establish a full dose-response curve.[10][11]

Q3: Can this compound be used in combination with other fungicides? Are there any synergistic effects?

A3: Yes, this compound is often used in combination with other fungicides, particularly protectant fungicides like mancozeb. This is a common resistance management strategy.[3][12][13] Combining fungicides with different modes of action can delay the development of resistance.[12] Several studies have indicated a synergistic interaction between this compound and mancozeb, meaning the combined effect is greater than the sum of their individual effects.[14][15] This synergy can be particularly effective against metalaxyl-resistant populations.[15]

Q4: How can I determine if my oomycete isolate is truly resistant to metalaxyl?

A4: Metalaxyl resistance can be confirmed by conducting a dose-response assay. This involves growing the isolate on a culture medium amended with a range of metalaxyl concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL).[16] Isolates are generally considered resistant if they can still grow at concentrations of 100 µg/mL.[16] A comparison with a known metalaxyl-sensitive "wild-type" strain is crucial for establishing a baseline.

Troubleshooting Guides

Problem: High variability in EC50 values for this compound across replicate experiments.

| Possible Cause | Troubleshooting Step |

| Inconsistent Inoculum: | Ensure that the mycelial plugs used for inoculation are of a uniform size and are taken from the actively growing edge of a fresh culture. For zoospore-based assays, accurately determine and standardize the zoospore concentration. |

| Uneven Fungicide Distribution: | Thoroughly mix the fungicide stock solution into the molten agar medium before pouring the plates to ensure a homogenous concentration. For liquid assays, ensure proper mixing in the microtiter plates. |

| Solvent Effects: | If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent is consistent across all treatments (including the control) and is at a level that does not inhibit fungal growth. |

| Incubation Conditions: | Maintain consistent temperature and light/dark cycles during the incubation period, as these can affect the growth rate of the oomycete. |

Problem: No inhibition of mycelial growth observed even at high concentrations of this compound.

| Possible Cause | Troubleshooting Step |

| Degraded this compound: | Check the expiration date of your this compound stock. Prepare fresh stock solutions for each experiment. Store stock solutions appropriately (e.g., protected from light, at the recommended temperature). |

| Incorrectly Prepared Media: | Verify the pH of the culture medium, as it can sometimes affect fungicide efficacy. Ensure all media components have been added in the correct proportions. |

| Intrinsic Resistance: | While this compound is broadly effective against many oomycetes, some species or isolates may exhibit a higher degree of natural tolerance. Confirm the identity of your isolate and consult the literature for reported EC50 values for that species. |

| Cross-Contamination: | Ensure the purity of your oomycete culture. Contamination with other fungi or bacteria could interfere with the assay. |

Data Presentation

Table 1: Reported EC50 Values of this compound Against Various Phytophthora Isolates

| Organism | Isolate Type | EC50 (µg/mL) | Reference |

| Phytophthora infestans | Metalaxyl-Sensitive | 0.16 - 0.30 | [8] |

| Phytophthora infestans | Metalaxyl-Resistant | 0.16 - 0.30 | [8] |

| Phytophthora cactorum | Sensitive | 0.13 - 1.29 | [10] |

| Phytophthora cactorum | Resistant | 11.32 - 12.52 | [10] |

| Phytophthora palmivora | Metalaxyl-Resistant | Mean: 0.233 | [17] |

| Phytophthora capsici | Not specified | 0.17 | [7] |

| Phytophthora cactorum | Not specified | <100 | [11] |

| Phytophthora citrophthora | Not specified | <100 | [11] |

Table 2: Example of Synergistic Effect of this compound and Mancozeb on Metalaxyl-Resistant Pseudoperonospora cubensis

| This compound (µg/mL) | Mancozeb (µg/mL) | Observed Control (%) | Expected Additive Control (%) | Synergy Factor (SF) |

| 62.5 | 8 | 96 | 23.5 | 4.06 |

| 125 | 16 | 100 | 36 | 2.66 |

| Data adapted from Cohen et al., demonstrating that the observed control with the mixture is significantly higher than the expected additive effect. The Synergy Factor (SF) is calculated as the ratio of observed to expected control.[15] |

Experimental Protocols

Protocol 1: Determination of this compound EC50 for Metalaxyl-Resistant Isolates using the Agar Dilution Method

This protocol outlines the standard procedure for determining the concentration of this compound that inhibits 50% of the mycelial growth of a metalaxyl-resistant oomycete isolate.

Materials:

-

Pure culture of the metalaxyl-resistant oomycete isolate

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Appropriate culture medium (e.g., V8 juice agar, corn meal agar)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungicide Stock Solution:

-

Dissolve a known weight of this compound in a small volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution in sterile distilled water to create a range of working solutions.

-

-

Preparation of Fungicide-Amended Media:

-

Prepare the desired culture medium and autoclave.

-

Allow the medium to cool to approximately 45-50°C.

-

Add the appropriate volume of each this compound working solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

-

For the control plates, add an equivalent volume of the DMSO and sterile water mixture without the fungicide.

-

Mix thoroughly and pour the amended media into sterile Petri dishes.

-

-

Inoculation:

-

From the growing edge of a 5-7 day old culture of the metalaxyl-resistant isolate, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the specific oomycete (e.g., 20-25°C) in the dark.

-

-

Data Collection and Analysis:

-

After a set incubation period (e.g., 5-7 days, or when the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the average diameter for each concentration.

-

Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

-

% Inhibition = [ (Control Diameter - Treatment Diameter) / Control Diameter ] * 100

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use probit analysis or non-linear regression to calculate the EC50 value.

-

Protocol 2: Assessing the Synergy between this compound and Mancozeb

This protocol describes a method to evaluate the synergistic interaction between this compound and another fungicide, such as mancozeb, against a metalaxyl-resistant isolate.

Procedure:

-

Determine Individual EC50 Values:

-

Following Protocol 1, determine the EC50 values for this compound and mancozeb individually.

-

-

Prepare Fungicide Mixtures:

-

Prepare stock solutions of both fungicides.

-

Create a series of mixtures with varying ratios of this compound and mancozeb. A common approach is to use ratios based on their individual EC50 values (e.g., 1:1, 1:2, 2:1).

-

-

Conduct Dose-Response Assay with Mixtures:

-

For each mixture ratio, perform a dose-response assay as described in Protocol 1, using a range of dilutions of the mixture.

-

-

Calculate Synergy:

-

The interaction can be evaluated using several methods, with Abbott's formula being a straightforward approach for an initial assessment.

-

Abbott's Formula:

-

Expected Effect (E) = A + B - (A * B / 100)

-

Where A and B are the percentage inhibition of this compound and mancozeb when used alone at specific concentrations.

-

Compare the expected effect (E) with the observed effect of the mixture at the same concentrations.

-

If the observed effect is greater than the expected effect, the interaction is synergistic.

-

-

Combination Index (CI): For a more quantitative analysis, the Combination Index (CI) can be calculated.

-

CI = (D1 / Dx1) + (D2 / Dx2)

-

Where D1 and D2 are the concentrations of this compound and mancozeb in the mixture that produce a certain effect (e.g., 50% inhibition).

-

Dx1 and Dx2 are the concentrations of the individual fungicides that produce the same effect.

-

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

-

Mandatory Visualizations

References

- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. youtube.com [youtube.com]

- 4. sketchviz.com [sketchviz.com]

- 5. mythreyaherbal.com [mythreyaherbal.com]

- 6. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsnet.org [apsnet.org]

- 8. Toxicity of metalaxyl, azoxystrobin, this compound, cymoxanil, zoxamide and mancozeb to Phytophthora infestans isolates from Serbia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Effectiveness of metalaxyl, fosetyl-Al, this compound, and cymoxanil against Phytophthora cactorum and P. citrophthora of peach tree | Phytopathologia Mediterranea [oajournals.fupress.net]

- 12. apsnet.org [apsnet.org]

- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 14. researchgate.net [researchgate.net]

- 15. apsnet.org [apsnet.org]

- 16. researchgate.net [researchgate.net]

- 17. ptacts.uspto.gov [ptacts.uspto.gov]

Validation & Comparative

Unveiling the Target: A Comparative Guide to the Validation of Dimethomorph's Interaction with the Cellulose Synthase Complex

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of experimental data and methodologies used to validate the target site of dimethomorph within the cellulose synthase complex. This compound, a cinnamic acid amide fungicide, is a crucial tool in controlling oomycete pathogens through the inhibition of cell wall biosynthesis.[1][2][3] This guide delves into the experimental evidence supporting its mechanism of action and compares it with other cellulose synthase inhibitors.

This compound effectively disrupts the formation of the fungal cell wall, a mechanism confirmed through various studies.[1][2][4] While direct binding studies on this compound are not extensively reported, strong evidence from analogous compounds and resistance studies points towards the cellulose synthase (CesA) protein as its primary target.

Comparative Analysis of Cellulose Synthase Inhibitors

While direct comparative studies are limited, the available data on this compound and other cellulose synthase inhibitors (CSIs) allow for an indirect comparison of their efficacy and modes of action. Carboxylic Acid Amides (CAAs), including this compound and mandipropamid, are known to specifically inhibit cellulose synthesis in oomycetes.[5]

| Fungicide Class | Example Compound | Organism | Target Gene (putative/confirmed) | EC50 / IC50 (µg/mL) | Key Findings |

| Carboxylic Acid Amides (CAA) | This compound | Phytophthora infestans | CesA (putative) | 0.06 (cystospore germination inhibition)[6] | Disrupts cell wall formation; resistance is associated with reduced fitness.[7][8][9][10] |

| Carboxylic Acid Amides (CAA) | Mandipropamid | Phytophthora infestans | PiCesA3 (confirmed) | Not specified in snippets | Point mutations in PiCesA3 confer resistance; acts on the cell wall without entering the cell.[11] |

| Benzophenones | 2,6-dichlorobenzonitrile (DCB) | Saprolegnia monoica | CesA | Not specified in snippets | Inhibits mycelial growth and leads to increased expression of CesA genes.[12] |

| Natural Products | Congo Red | Saprolegnia monoica | CesA | Not specified in snippets | Inhibits mycelial growth and increases in vitro glucan synthase activity.[12] |

Experimental Protocols for Target Validation

Validating the specific binding site of a fungicide like this compound on the cellulose synthase complex requires a multi-faceted approach employing biochemical and genetic techniques. Below are detailed methodologies for key experiments.

Generation and Analysis of Resistant Mutants

This protocol is fundamental for identifying the gene responsible for fungicide sensitivity.

Objective: To generate and characterize this compound-resistant mutants of an oomycete pathogen (e.g., Phytophthora infestans) to identify the genetic basis of resistance.

Methodology:

-

Mutagenesis: Expose a wild-type strain of the pathogen to a mutagen, such as ethyl methanesulfonate (EMS) or UV irradiation, to induce random mutations in the genome.[7][10]

-

Selection of Resistant Mutants: Plate the mutagenized population on a growth medium amended with a discriminatory concentration of this compound. Only resistant mutants will be able to grow.

-

Quantification of Resistance: Determine the 50% effective concentration (EC50) of this compound for the resistant mutants and the wild-type strain using mycelial growth inhibition assays. The resistance factor (RF) is calculated as the ratio of the EC50 of the mutant to the EC50 of the wild-type.[7][10]

-

Gene Sequencing: Sequence the candidate target genes (e.g., CesA genes) from the resistant mutants and compare them to the wild-type sequence to identify mutations.[11]

-

Validation: To confirm that the identified mutation is responsible for resistance, introduce the mutated gene into a sensitive wild-type strain and assess its sensitivity to this compound.[11]

Radiolabeled Glucose Incorporation Assay

This biochemical assay directly measures the effect of the inhibitor on cellulose synthesis.

Objective: To quantify the inhibition of cellulose synthesis by this compound by measuring the incorporation of radiolabeled glucose into the cell wall.

Methodology:

-

Culture Preparation: Grow the oomycete pathogen in a liquid medium to the desired developmental stage (e.g., germinating cysts).[11]

-

Inhibitor Treatment: Add this compound at various concentrations to the culture.

-

Radiolabeling: Introduce ¹⁴C-labeled glucose to the culture and incubate for a defined period.[11]

-

Cell Wall Fractionation: Harvest the cells and perform a series of chemical extractions to isolate the cellulose fraction of the cell wall.

-

Quantification: Measure the radioactivity of the cellulose fraction using a scintillation counter to determine the amount of ¹⁴C-glucose incorporated.[11]

-

Data Analysis: Compare the radioactivity in the treated samples to that in the untreated control to determine the inhibitory effect of this compound on cellulose synthesis.

Photoaffinity Labeling for Binding Site Identification

This technique is used to covalently link the fungicide to its target protein, allowing for the precise identification of the binding site.

Objective: To identify the specific amino acid residues in the CesA protein that form the binding pocket for this compound.

Methodology:

-

Probe Synthesis: Synthesize a photoaffinity probe derivative of this compound that contains a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or a fluorescent dye).[13][14]

-

Binding: Incubate the photoaffinity probe with a preparation containing the target protein (e.g., cell membranes expressing CesA).

-

Photocrosslinking: Expose the mixture to UV light to activate the photoreactive group, which will form a covalent bond with the nearest amino acid residues in the binding site.[13][14]

-

Enrichment and Digestion: If a biotin tag is used, enrich the cross-linked protein using streptavidin affinity chromatography. Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Mass Spectrometry: Analyze the peptide fragments by mass spectrometry to identify the peptide that is covalently modified by the photoaffinity probe.

-

Binding Site Mapping: Sequence the modified peptide to identify the specific amino acid residue(s) that are part of the this compound binding site.

Visualizing Experimental Workflows and Pathways

To better understand the processes involved in validating this compound's target site, the following diagrams illustrate key experimental workflows and the proposed signaling pathway.

References

- 1. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pomais.com [pomais.com]

- 3. youtube.com [youtube.com]

- 4. fao.org [fao.org]

- 5. academic.oup.com [academic.oup.com]

- 6. apsnet.org [apsnet.org]

- 7. researchgate.net [researchgate.net]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. The Generation and Quantification of Resistance to this compound in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]